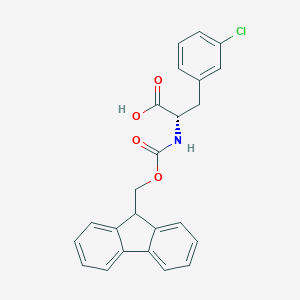

fmoc-3-chloro-l-phenylalanine

Vue d'ensemble

Description

fmoc-3-chloro-l-phenylalanine: is a modified amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-chlorophenylalanine. This compound is widely utilized in the field of medicinal chemistry and biochemistry due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fmoc-3-chloro-l-phenylalanine typically involves the reaction of L-3-chlorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: fmoc-3-chloro-l-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylalanine derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the phenylalanine derivative.

Applications De Recherche Scientifique

Chemistry: fmoc-3-chloro-l-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting the amino group during peptide assembly .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of chlorinated phenylalanine residues in proteins .

Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides.

Industry: this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and biomaterials .

Mécanisme D'action

Mechanism of Action: The primary mechanism of action of fmoc-3-chloro-l-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-3-chlorophenylalanine during peptide assembly and can be removed under mild basic conditions, such as treatment with piperidine .

Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. its incorporation into peptides can influence the biological activity and stability of the resulting peptides .

Comparaison Avec Des Composés Similaires

Fmoc-L-Phenylalanine: Similar to fmoc-3-chloro-l-phenylalanine but lacks the chlorine substituent on the phenyl ring.

Fmoc-L-3-Bromophenylalanine: Contains a bromine substituent instead of chlorine.

Fmoc-L-3-Fluorophenylalanine: Contains a fluorine substituent instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the reactivity and properties of the compound. This makes it a valuable tool in peptide synthesis and medicinal chemistry .

Activité Biologique

Fmoc-3-chloro-L-phenylalanine (Fmoc-3-Cl-Phe) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 3-position of the phenylalanine side chain, which influences its chemical properties and biological activities.

Fmoc-3-Cl-Phe is synthesized through the reaction of L-3-chlorophenylalanine with Fmoc chloride in the presence of a base, such as sodium bicarbonate. The reaction typically results in high yields and purity, essential for its applications in solid-phase peptide synthesis (SPPS) .

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 421.87 g/mol |

| Boiling Point | 640.9 ± 55.0 °C |

| Density | 1.3 ± 0.1 g/cm³ |

Peptide Synthesis

Fmoc-3-Cl-Phe is primarily utilized in SPPS as a building block for synthesizing peptides. The Fmoc group serves as a protective moiety for the amino group, allowing selective reactions during peptide assembly. Its stability and ease of removal under mild basic conditions make it advantageous for constructing complex peptide structures .

Protein Interactions

In biological research, Fmoc-3-Cl-Phe is employed to study protein-protein interactions and enzyme-substrate interactions. The incorporation of chlorinated phenylalanine residues can significantly affect the biological properties of peptides, including their binding affinities and enzymatic activities. For instance, peptides synthesized with this modified amino acid have shown altered interactions with various biological molecules, which is crucial for understanding the effects of structural modifications on peptide functionality .

The primary mechanism of action for Fmoc-3-Cl-Phe involves its role as a protecting group during peptide synthesis. Once incorporated into peptides, it can influence the biological activity and stability of the resulting compounds. However, Fmoc-3-Cl-Phe does not have specific molecular targets or pathways as it is mainly used as a synthetic intermediate .

Case Studies and Research Findings

- Therapeutic Applications : Research indicates that peptides containing Fmoc-3-Cl-Phe may enhance stability and bioactivity, making them suitable candidates for peptide-based drug development .

- Hydrogel Formation : Studies have demonstrated the use of Fmoc derivatives in hydrogel formation, which can be utilized for drug delivery systems and tissue engineering applications .

- Structural Influence : Comparative studies reveal that varying the position of chlorine on phenylalanine derivatives (e.g., Fmoc-2-Cl-Phe vs. Fmoc-4-Cl-Phe) leads to different steric effects and receptor interaction profiles, highlighting the importance of structural modifications in biological activity .

Propriétés

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375786 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-44-0 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.